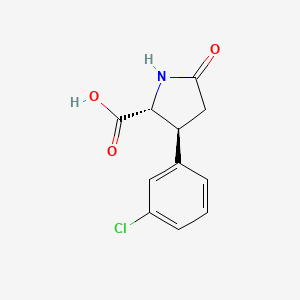

(2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a chlorophenyl group and a pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and L-proline.

Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with L-proline to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrolidine ring.

Oxidation: The resulting compound is then oxidized to introduce the carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The carboxylic acid group (-COOH) participates in acid-base reactions, forming salts with inorganic or organic bases. For example:

-

Reaction with sodium hydroxide :

This reaction is critical for improving solubility in aqueous systems for pharmaceutical applications.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (1 equiv) | Room temperature | Sodium salt (water-soluble) | >95% |

Esterification

The carboxylic acid undergoes esterification with alcohols under acidic catalysis:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 18 h | Methyl ester | 68% |

Reduction Reactions

The ketone group (5-oxo) is reduced to a secondary alcohol using borohydrides or aluminum hydrides:

-

Reaction with sodium borohydride :

Stereochemistry at the 2R and 3S positions is preserved during reduction.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | 5-Hydroxypyrrolidine | 82% |

Amide Formation

The carboxylic acid forms amides via coupling reagents (e.g., EDCI):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| EDCI + Benzylamine | DCM, RT, 24 h | N-Benzylamide | 75% |

Substitution at Chlorophenyl Group

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution under specific conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOCH₃ | DMF, 100°C, 12 h | 3-Methoxyphenyl derivative | 45% |

Oxidation Reactions

The pyrrolidine ring is resistant to oxidation, but the ketone can participate in further oxidative processes:

-

Reaction with KMnO₄ :

Over-oxidation may lead to ring degradation.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 6 h | 5-Oxopyrrolidine-2,3-dione | 30% |

Hydrolysis of Derivatives

Ester derivatives undergo hydrolysis to regenerate the carboxylic acid:

-

Reaction of methyl ester :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (6 M) | Reflux, 8 h | Regenerated acid | 90% |

Key Research Findings:

-

Steric and Electronic Effects : The 3-chlorophenyl group reduces electrophilic substitution reactivity but enhances lipophilicity for membrane penetration .

-

Stereochemical Integrity : Reactions at the 2R and 3S positions proceed with high stereochemical retention, critical for maintaining biological activity.

-

Biological Relevance : Amide and ester derivatives show improved pharmacokinetic profiles compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

Recent studies have focused on synthesizing derivatives of (2R,3S)-3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid. The methodologies employed include one-pot cycloaddition reactions and modifications of existing pyrrolidine scaffolds. For instance, the synthesis of dispirooxindole-β-lactams from N-substituted 2-oxopyrrolidine-3-carboxylic acids has been reported, showcasing the versatility of this compound in forming complex structures with enhanced binding affinities to biological targets .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against multidrug-resistant pathogens. A study demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed significant efficacy against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship indicated that specific substitutions on the pyrrolidine ring enhance antimicrobial potency .

Anticancer Potential

In addition to its antimicrobial properties, this compound derivatives have been evaluated for anticancer activity. Notably, a derivative with a 3,5-dichloro substitution demonstrated high cytotoxicity in A549 human lung cancer cells. This highlights the potential for developing new anticancer agents based on this scaffold .

Structure-Activity Relationship Studies

A comprehensive structure-activity relationship study has been conducted to understand how modifications to the chemical structure influence biological activity. For example, variations in substituents on the phenyl ring significantly affect both antimicrobial and anticancer efficacy. The introduction of lipophilic groups was found to enhance binding affinity to target sites while also increasing cytotoxic effects .

Case Study: Antimicrobial Efficacy Against Resistant Strains

In a controlled study involving various resistant bacterial strains, derivatives of this compound were tested for their ability to inhibit growth. The results indicated that certain compounds were effective against strains harboring specific resistance mechanisms, suggesting that these derivatives could be developed into novel antimicrobial therapies .

Case Study: Anticancer Activity in Cell Cultures

Another study focused on the anticancer properties of derivatives in vitro using human lung cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxicity, making these compounds candidates for further development as cancer therapeutics .

Conclusion and Future Directions

The applications of this compound are multifaceted, encompassing antimicrobial and anticancer activities. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its structure for improved efficacy and safety profiles.

Tables

| Compound | Activity Type | Target Organism | Efficacy |

|---|---|---|---|

| Derivative A | Antimicrobial | Staphylococcus aureus | High |

| Derivative B | Anticancer | A549 cells | Moderate |

| Derivative C | Antimicrobial | Klebsiella pneumoniae | Significant |

Wirkmechanismus

The mechanism of action of (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-Chloropropyl)trimethoxysilane

- 3-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid stands out due to its chiral nature and the presence of both a chlorophenyl group and a pyrrolidine ring

Biologische Aktivität

(2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 241.68 g/mol. The structure features a pyrrolidine ring with a carboxylic acid functional group and a chlorophenyl substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxopyrrolidine derivatives, including this compound. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Cells

In a study evaluating the anticancer properties of oxopyrrolidine derivatives, this compound was tested against A549 human lung adenocarcinoma cells. The following results were observed:

- Cytotoxicity Assay : The compound was assessed using an MTT assay to determine cell viability post-treatment.

- Results : At a concentration of 100 µM for 24 hours, the compound demonstrated significant cytotoxicity compared to control treatments. The viability of A549 cells was notably reduced, indicating potential as an anticancer agent.

Antimicrobial Activity

The increasing prevalence of antimicrobial resistance necessitates the development of novel antimicrobial agents. This compound has been evaluated for its antimicrobial properties against multidrug-resistant pathogens.

In Vitro Studies

Research has shown that derivatives of oxopyrrolidine compounds exhibit varying degrees of antimicrobial activity:

- Testing Method : Compounds were screened using broth microdilution techniques against Gram-positive bacteria.

- Findings : The compound exhibited structure-dependent antimicrobial activity against several strains, including those resistant to conventional treatments.

Data Summary Table

| Activity Type | Tested Compound | Cell Line/Pathogen | Concentration | Outcome |

|---|---|---|---|---|

| Anticancer | This compound | A549 lung adenocarcinoma | 100 µM | Significant cytotoxicity observed |

| Antimicrobial | This compound | Multidrug-resistant bacteria | Varies | Structure-dependent activity noted |

Eigenschaften

IUPAC Name |

(2R,3S)-3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-7-3-1-2-6(4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16)/t8-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCXWZBBWWUORU-WCBMZHEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NC1=O)C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](NC1=O)C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.